molecular formula C29H29NO9 B12470134 4-({[5-({4-[(2-Methylpropoxy)carbonyl]phenyl}amino)-5-oxopentanoyl]oxy}acetyl)phenyl furan-2-carboxylate

4-({[5-({4-[(2-Methylpropoxy)carbonyl]phenyl}amino)-5-oxopentanoyl]oxy}acetyl)phenyl furan-2-carboxylate

Cat. No.: B12470134
M. Wt: 535.5 g/mol
InChI Key: SVTYIWFQCJUKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-{[4-({4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features multiple functional groups, including ester, amide, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[4-({4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE can be approached through a multi-step process involving the following key steps:

    Esterification: The formation of the ester group can be achieved by reacting the appropriate carboxylic acid with an alcohol in the presence of an acid catalyst.

    Amidation: The amide bond can be formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

    Acylation: The acylation of the phenyl group can be carried out using an acyl chloride in the presence of a Lewis acid catalyst.

    Furan Ring Formation: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the phenyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids, ketones, and quinones.

    Reduction: Products may include alcohols, amines, and hydrocarbons.

    Substitution: Products may include halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science: It could be used in the synthesis of polymers or as a building block for advanced materials.

Biology

    Drug Development: The compound’s structural features make it a candidate for drug design and development, particularly for targeting specific enzymes or receptors.

    Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.

Medicine

    Diagnostics: Use in diagnostic assays and imaging techniques.

Industry

    Coatings and Adhesives: The compound’s functional groups make it suitable for use in high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of 4-(2-{[4-({4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(2-{[4-({4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE: shares structural similarities with other ester and amide-containing compounds, such as:

Uniqueness

The uniqueness of 4-(2-{[4-({4-[(2-METHYLPROPOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE lies in its combination of functional groups and structural complexity, which may confer unique properties such as enhanced reactivity, specificity in biological interactions, and potential for diverse applications in various fields.

Properties

Molecular Formula

C29H29NO9

Molecular Weight

535.5 g/mol

IUPAC Name

[4-[2-[5-[4-(2-methylpropoxycarbonyl)anilino]-5-oxopentanoyl]oxyacetyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C29H29NO9/c1-19(2)17-38-28(34)21-8-12-22(13-9-21)30-26(32)6-3-7-27(33)37-18-24(31)20-10-14-23(15-11-20)39-29(35)25-5-4-16-36-25/h4-5,8-16,19H,3,6-7,17-18H2,1-2H3,(H,30,32)

InChI Key

SVTYIWFQCJUKTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.